N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide is a heterocyclic compound featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at the 2-position and a 3-(trifluoromethyl)benzamide group at the 5-position. This structure combines pyrimidine’s aromaticity with the electron-withdrawing trifluoromethyl group and hydrogen-bonding capabilities of the benzamide, making it a candidate for medicinal chemistry applications, particularly in kinase inhibition or protease modulation.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O/c1-10-6-11(2)25(24-10)16-21-8-14(9-22-16)23-15(26)12-4-3-5-13(7-12)17(18,19)20/h3-9H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORSMTJYDCJOSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrazole derivatives and features a trifluoromethyl group, which is known to enhance biological activity. Its chemical structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈F₃N₅O
- Molecular Weight : 359.37 g/mol
Biological Activity Overview
This compound exhibits several biological activities, including:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines possess significant anticancer properties by targeting specific enzymes and pathways involved in tumor growth .
- Enzyme Inhibition : It demonstrates inhibitory activity against various enzymes, which is crucial for its therapeutic potential. For example, studies have highlighted its ability to inhibit adenylyl cyclase type 1 (AC1), which is implicated in chronic pain sensitization .
The mechanisms by which this compound exerts its biological effects include:
- Targeting Kinases : The compound's structure allows it to interact with kinase enzymes, disrupting signaling pathways that promote cancer cell survival and proliferation.
- Modulating Gene Expression : It may influence the expression of genes involved in apoptosis and cell cycle regulation.
- Inhibiting Protein Interactions : The trifluoromethyl group enhances binding affinity to target proteins, improving its efficacy as an inhibitor.
Anticancer Studies
In a recent study evaluating the anticancer properties of various pyrazolo[1,5-a]pyrimidine derivatives, this compound was found to exhibit significant cytotoxic effects against multiple cancer cell lines. The study reported IC₅₀ values indicating potent activity at low concentrations .
Enzyme Inhibition Research
Another research focused on the selective inhibition of AC1 demonstrated that this compound could effectively reduce cAMP production in neuronal cells. This suggests its potential application in treating conditions related to chronic pain .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Structure A | Moderate anticancer activity |
| Compound B | Structure B | Strong enzyme inhibition |
| This compound | Structure | High anticancer and enzyme inhibition |
Comparison with Similar Compounds
Pyrazole-Substituted Pyrimidines
Compound 1 (from ): (3R,4R)-N-(5-(3-(tert-butoxy)-5-fluorophenyl)-1-trifluoromethyl-1H-pyrazol-3-yl)-4-methyl-5-oxopyrrolidine-3-carboxamide
- Key Differences : Incorporates a pyrrolidine-carboxamide group and a tert-butoxy-fluorophenyl substituent.
- Functional Impact : The bulky tert-butoxy group may enhance metabolic stability compared to the smaller 3,5-dimethylpyrazole in the target compound. Fluorine substitution on the phenyl ring could improve membrane permeability .
- Compound 1005584-77-9 (from ): 4-[(4-chlorobenzoyl)amino]-N-(furan-2-ylmethyl)-2-methylpyrazole-3-carboxamide Key Differences: Replaces the pyrimidine core with a furan-linked pyrazole.
Trifluoromethyl Group Positioning
- Compound 492457-39-3 (from ): N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Key Differences: Trifluoromethyl is replaced by difluoromethyl, and the benzamide is fused to a pyrazolo-pyrimidine system.
Amide Linker Modifications
- Compound 879849-52-2 (from ): 3,5-dimethoxy-N-(1-methylpyrazol-3-yl)benzamide Key Differences: Uses a simpler 1-methylpyrazole instead of the pyrimidine-linked pyrazole.
Comparative Data Table
Research Findings and Trends
- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound likely enhances binding to hydrophobic pockets in enzymes, as seen in analogs like Compound 1 (), where trifluoromethyl improves IC₅₀ values in kinase assays .
- Pyrimidine vs. Pyrazole Cores : Pyrimidine-containing compounds (e.g., the target) generally exhibit higher thermal stability and solubility compared to pyrazole-only derivatives, as observed in crystallography studies using SHELX-refined structures .
- Amide Linkers : The benzamide group in the target compound may facilitate hydrogen bonding with catalytic residues, a feature shared with 1005584-77-9 (), which shows moderate protease inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
